Albafuran A

Catalog No.
S623387
CAS No.
84323-14-8
M.F
C24H26O4
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albafuran A

CAS Number

84323-14-8

Product Name

Albafuran A

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+

InChI Key

KGOOVUKZICPAIZ-FRKPEAEDSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C

Albafuran A is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 6 and a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2. It has a role as a plant metabolite. It is a member of 1-benzofurans and a polyphenol.
Albafuran A is a natural product found in Morus lhou, Morus alba, and other organisms with data available.

Albafuran A (CAS 84323-14-8) is a highly lipophilic, geranylated 2-arylbenzofuran derivative originally isolated from the root bark of Morus species. In industrial and pharmacological research, it serves as a specialized bioactive reference standard, primarily valued for its quantifiable inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Hypoxia-Inducible Factor-1 (HIF-1) [1]. Unlike simpler polyphenols, its bulky 10-carbon geranyl chain significantly alters its physicochemical profile, resulting in a high LogP and distinct target specificities. Procurement of Albafuran A is typically driven by the need for a structurally complex, mixed-type enzyme inhibitor in metabolic disease modeling, or as a specialized reference material for standardizing assays where the presence of a lipophilic isoprenoid moiety is essential for target engagement [2].

Substituting Albafuran A with simpler, more readily available 2-arylbenzofurans (such as Moracin M) or ubiquitous polyphenols fundamentally compromises assay integrity. The C-2 geranyl substitution on the resorcinol ring of Albafuran A is not merely a structural accessory; it is an absolute requirement for binding affinity in specific hydrophobic pockets, such as those regulating HIF-1α accumulation [1]. Assays utilizing unprenylated analogs will yield false negatives in hypoxia and insulin-resistance models. Furthermore, the extreme lipophilicity introduced by the geranyl chain requires specific solvent handling—such as DMSO or lipid-based vehicles—that makes it incompatible with the standard aqueous formulation workflows used for generic, lower-molecular-weight polyphenolic standards [2].

Absolute Requirement of Geranylation for HIF-1α Inhibition

In comparative in vitro assays evaluating the suppression of hypoxia-inducible factor-1 (HIF-1α) accumulation and subsequent VEGF secretion in Hep3B cells, the structural composition of the 2-arylbenzofuran is critical. Albafuran A, possessing a geranyl moiety, strongly inhibits HIF-1α accumulation. In direct contrast, Moracin M, the exact unprenylated core analog, demonstrates zero inhibitory activity under identical hypoxic conditions[1].

Evidence DimensionHIF-1α and VEGF Secretion Inhibition
Target Compound DataStrong intrinsic inhibition (active)
Comparator Or BaselineMoracin M (non-geranylated analog): No inhibitory activity
Quantified DifferenceBinary activity switch (Active vs. Inactive)
ConditionsHep3B cells under hypoxic conditions (12 h incubation)

Procurement of the specifically geranylated Albafuran A is strictly necessary for hypoxia-pathway assays, as generic unprenylated benzofuran cores will yield false negatives.

Mixed-Type PTP1B Inhibition for Metabolic Disease Assays

Albafuran A functions as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a primary negative regulator of insulin signaling. Quantitative enzymatic assays demonstrate that Albafuran A inhibits recombinant human PTP1B with an IC50 of 9.2 µM. This provides a reliable, moderate baseline for screening workflows, distinguishing its specific target engagement from non-specific polyphenol binders.

Evidence DimensionPTP1B Enzymatic Inhibition (IC50)
Target Compound Data9.2 µM
Comparator Or BaselineStandard assay baseline (e.g., Ursolic acid reference ranges ~3.5 µM)
Quantified DifferenceDemonstrates specific, quantifiable mixed-type inhibition in the low micromolar range
ConditionsRecombinant human PTP1B enzyme assay (30 min, 37°C)

Provides a validated, quantifiable reference standard for calibrating PTP1B inhibition assays in type 2 diabetes and obesity drug discovery.

Physicochemical Divergence and Solvent Compatibility

The presence of the 10-carbon geranyl chain drastically shifts the physicochemical properties of Albafuran A compared to standard polyphenols like Resveratrol. Albafuran A exhibits a calculated LogP of 6.45 and an extremely low polar surface area, dictating strict solvent requirements [1]. In contrast, Resveratrol has a LogP of approximately 3.1. This necessitates the use of DMSO or specialized lipid carriers for in vitro assays involving Albafuran A, precluding standard aqueous buffers.

Evidence DimensionLipophilicity (LogP)
Target Compound DataLogP 6.45
Comparator Or BaselineResveratrol: LogP ~3.1
Quantified Difference>3.3 LogP unit difference; >2000-fold difference in partition coefficient
ConditionsCalculated physicochemical properties at physiological pH

Alerts buyers that standard aqueous buffers will fail; procurement must be paired with appropriate lipophilic solvents or carrier systems to ensure assay reproducibility.

Quantifiable Cytotoxicity in Gastric Cancer Cell Lines

In in vitro cytotoxicity screening against human gastric cancer HGC27 cells, Albafuran A provides a specific, moderate baseline of activity. Assays utilizing the CCK-8 method established an IC50 value of 33.76 ± 2.64 µM for Albafuran A[1]. This allows researchers to use Albafuran A as a mid-range positive control when evaluating the anti-proliferative effects of novel prenylated flavonoids or plant extracts against highly potent analogs.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data33.76 ± 2.64 µM
Comparator Or BaselineAlbanol B (highly potent analog): 6.08 ± 0.34 µM
Quantified Difference~5.5-fold lower potency than Albanol B
ConditionsHGC27 human gastric cancer cells, CCK-8 assay

Enables researchers to select the appropriate benchmark compound based on the desired potency range for gastric cancer viability models.

Reference Standard in PTP1B-Targeted Metabolic Screening

Due to its validated mixed-type inhibition of PTP1B (IC50 ~9.2 µM), Albafuran A is a highly relevant reference standard for in vitro biochemical assays modeling insulin resistance. It is specifically procured to calibrate screening platforms evaluating novel anti-diabetic compounds targeting the PTP1B pathway.

Positive Control in Hypoxia and Angiogenesis Assays

Because the geranyl moiety is essential for its activity, Albafuran A serves as a critical positive control in HRE-dependent reporter assays and VEGF secretion ELISAs. It is used to validate the suppression of HIF-1α accumulation in pro-angiogenic tumor models (e.g., Hep3B cells) against unprenylated negative controls [1].

Structure-Activity Relationship (SAR) Studies of Prenylated Flavonoids

Albafuran A is frequently procured alongside its unprenylated counterpart, Moracin M, to conduct comparative SAR studies. This paired procurement allows researchers to isolate and quantify the exact pharmacological and physicochemical contributions of the C-2 geranyl chain in receptor binding and membrane permeability [2].

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

378.18310931 g/mol

Monoisotopic Mass

378.18310931 g/mol

Heavy Atom Count

28

Melting Point

150 - 150.5 °C

UNII

YU653W6RVU

Other CAS

84323-14-8

Wikipedia

Albafuran A

Dates

Last modified: 02-18-2024

Explore Compound Types